![molecular formula C8H6N2O2 B3073985 Imidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1018587-80-8](/img/structure/B3073985.png)

Imidazo[1,5-a]pyridine-3-carboxylic acid

Overview

Description

Imidazo[1,5-a]pyridine-3-carboxylic acid is a compound with the CAS Number: 1018587-80-8 and a molecular weight of 162.15 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The linear formula of Imidazo[1,5-a]pyridine-3-carboxylic acid is C8H6N2O2 .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine construction involves various chemical reactions such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis

Imidazo[1,5-a]pyridine-3-carboxylic acid is a pale-yellow to yellow-brown solid .Scientific Research Applications

- Imidazo[1,5-a]pyridine is a structural component found in numerous agrochemicals and pharmaceuticals. Researchers have explored its synthesis for decades, resulting in various accessible transformations from readily available starting materials .

Agrochemicals and Pharmaceuticals

Luminescent Compounds

Cell Membrane Probes

Safety and Hazards

While specific safety and hazards information for Imidazo[1,5-a]pyridine-3-carboxylic acid was not found in the retrieved papers, general safety measures should be taken while handling it. This includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Imidazo[1,5-a]pyridine and its derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviours, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field, and in recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Mechanism of Action

Target of Action

Imidazo[1,5-a]pyridine-3-carboxylic acid is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . .

Mode of Action

It’s worth noting that imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that the compound may interact with its targets to inhibit the growth of these bacteria, but the exact mechanism remains to be elucidated.

Biochemical Pathways

Given its potential use in the treatment of tuberculosis, it may be involved in pathways related to bacterial growth and survival .

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that similar compounds may have favorable pharmacokinetic properties.

Result of Action

Given its potential use in the treatment of tuberculosis, it may result in the inhibition of bacterial growth and survival .

Action Environment

It’s worth noting that the compound is used in a variety of research areas, from materials science to the pharmaceutical field , suggesting that it may be stable and effective in a variety of environments.

properties

IUPAC Name |

imidazo[1,5-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)7-9-5-6-3-1-2-4-10(6)7/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZVYBOCPJZORI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,5-a]pyridine-3-carboxylic acid | |

CAS RN |

1018587-80-8 | |

| Record name | imidazo[1,5-a]pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

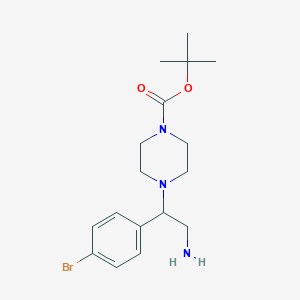

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3073959.png)

![3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid](/img/structure/B3073973.png)

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B3074002.png)

![1-[(3-Bromophenyl)methyl]piperidin-4-amine](/img/structure/B3074007.png)

![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine](/img/structure/B3074015.png)

![Ethyl [4-(aminocarbonyl)-1-piperidinyl]acetate](/img/structure/B3074019.png)